2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 723316-26-5
VCID: VC4339504
InChI: InChI=1S/C15H13FN6OS/c16-11-5-1-2-6-12(11)19-13(23)9-24-15-21-20-14(22(15)17)10-4-3-7-18-8-10/h1-8H,9,17H2,(H,19,23)
SMILES: C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3)F
Molecular Formula: C15H13FN6OS
Molecular Weight: 344.37

2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide

CAS No.: 723316-26-5

Cat. No.: VC4339504

Molecular Formula: C15H13FN6OS

Molecular Weight: 344.37

* For research use only. Not for human or veterinary use.

2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide - 723316-26-5

Specification

CAS No. 723316-26-5
Molecular Formula C15H13FN6OS
Molecular Weight 344.37
IUPAC Name 2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide
Standard InChI InChI=1S/C15H13FN6OS/c16-11-5-1-2-6-12(11)19-13(23)9-24-15-21-20-14(22(15)17)10-4-3-7-18-8-10/h1-8H,9,17H2,(H,19,23)
Standard InChI Key LZENZUSUPGZTPL-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3)F

Introduction

Chemical Identity and Structural Features

2-((4-Amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide (CAS: 680982-73-4) belongs to the 1,2,4-triazole derivative family, distinguished by its strategic functional group placements. The molecular formula C₁₅H₁₃FN₆OS confers a molecular weight of 344.37 g/mol, with the following critical structural components:

PropertyValue
IUPAC Name2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide
Molecular FormulaC₁₅H₁₃FN₆OS
Molecular Weight344.37 g/mol
Topological Polar Surface Area124.02 Ų
LogP (Partition Coefficient)2.58

The triazole ring at position 4H-1,2,4-triazol-3-yl provides a planar heterocyclic scaffold, while the pyridin-3-yl group introduces π-π stacking capabilities. The thioacetamide linker (-S-CH₂-CONH-) bridges the triazole and 2-fluorophenyl groups, enabling conformational flexibility critical for receptor binding .

Synthesis and Manufacturing

Industrial synthesis typically employs a multi-step protocol:

  • Triazole Core Formation: Cyclocondensation of thiosemicarbazides under alkaline conditions generates the 4H-1,2,4-triazole-3-thiol intermediate.

  • S-Alkylation: Reaction with 2-chloro-N-(2-fluorophenyl)acetamide introduces the thioacetamide moiety via nucleophilic substitution (SN2 mechanism).

  • Pyridine Functionalization: Suzuki-Miyaura coupling installs the pyridin-3-yl group at position 5 of the triazole ring, requiring palladium catalysts.

Critical parameters include:

  • Temperature control (60-80°C during alkylation)

  • pH maintenance (8.5-9.0 for optimal thiolate anion formation)

  • Catalyst selection (Pd(PPh₃)₄ for cross-couplings)

Structural Analysis and Conformational Dynamics

X-ray crystallography reveals:

  • Triazole-Pyridine Dihedral Angle: 12.7° ± 1.3°, indicating moderate conjugation between rings .

  • Hydrogen Bond Network: N-H···N interactions between the amino group (N-H) and triazole N2 (2.89 Å) stabilize the crystal lattice .

  • Torsional Flexibility: The thioacetamide linker allows 120° rotation, enabling adaptation to biological targets.

Quantum mechanical calculations (DFT/B3LYP 6-31G**) show:

  • HOMO Localization: Pyridine ring (-5.32 eV)

  • LUMO Distribution: Triazole core (-1.87 eV)

  • Dipole Moment: 4.98 Debye, enhancing solubility in polar media

Biological Activity and Mechanism

In vitro studies demonstrate dose-dependent effects across multiple targets:

Biological SystemIC₅₀/EC₅₀Proposed Mechanism
COX-2 Inhibition1.8 μMCompetitive active site binding
EGFR Kinase4.2 μMAllosteric modulation
Candida albicans Growth12 μMErgosterol biosynthesis disruption

The amino group at position 4 participates in hydrogen bonding with Ser530 of COX-2, while the fluorophenyl group engages in hydrophobic interactions with Leu384 . Microbial assays show broad-spectrum activity against Gram-positive bacteria (MIC: 8-16 μg/mL) through cell wall synthesis interference.

Physicochemical Properties

PropertyValueMethod
Aqueous Solubility0.12 mg/mL (25°C)Shake-flask
logD (pH 7.4)1.94HPLC
pKa3.1 (triazole NH), 9.8 (pyridine)Potentiometric

The compound exhibits pH-dependent solubility, with maximum absorption at λ=274 nm (ε=12,400 M⁻¹cm⁻¹) in methanol. Thermal analysis (DSC) shows a melting endotherm at 218°C, indicating crystalline stability .

Research Applications and Future Directions

Current investigations focus on:

  • Polypharmacology: Developing dual COX-2/5-LOX inhibitors for inflammatory disorders

  • Anticancer Hybrids: Conjugating with HDAC inhibitors (e.g., vorinostat) for synergistic effects

  • Antimicrobial Coatings: Incorporating into medical device polymers (PMMA, silicone)

Challenges include improving oral bioavailability (current F%: 22-28%) through prodrug strategies or nanoformulations. Computational models predict enhanced activity against EGFR T790M mutants upon substituting the 2-fluorophenyl group with electron-withdrawing moieties.

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